6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline
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Overview
Description
6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline is a heterocyclic compound that combines a quinoline moiety with an oxadiazole ring substituted with a 4-chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with quinoline-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline-2-carboxylic acid derivatives, while reduction can yield various alcohols or amines .
Scientific Research Applications
6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocycle with broad biological activity.
Oxadiazole: Known for its antimicrobial and anti-inflammatory properties.
Chlorophenyl derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline is unique due to its combined structural features, which confer a distinct set of biological activities. The presence of both the quinoline and oxadiazole rings allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-quinolin-6-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O/c18-14-6-3-11(4-7-14)16-20-21-17(22-16)13-5-8-15-12(10-13)2-1-9-19-15/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNERFKNQMYVQII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=NN=C(O3)C4=CC=C(C=C4)Cl)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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